- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

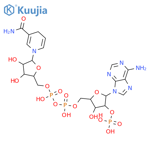

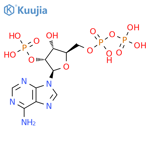

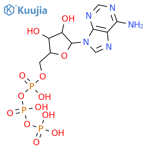

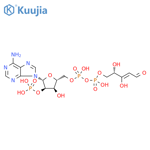

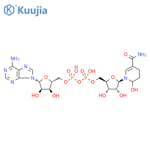

58-68-4 structure

상품 이름:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

CAS 번호:58-68-4

MF:C21H27N7O14P2-2

메가와트:663.425180000001

MDL:MFCD00171241

CID:368338

PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 화학적 및 물리적 성질

이름 및 식별자

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- dihydronicotinamide-adenine dinucleotide

- Reduced nicotinamide-adenine dinucleotide

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- β- NADH

- β-DPNH

- Reduced nicotinamide-adenine dinucleotide (NADH)

- Reduced nicotinamide-adenine dinucleotide

- Reduced nicotinamide adenine diphosphate

- Reduced diphosphopyridine nucleotide

- Reduced codehydrogenase I

- Nicotinamide-adenine dinucleotide, reduced

- Nicotinamide adenine dinucleotide 2 (reduced form)

- NADH

- N 8129

- ENADA

- Dihydronicotinamide mononucleotide

- Dihydronicotinamide adenine dinucleotide

- Dihydrocozymase

- Dihydrocodehydrogenase I

- DPNH

- Cozymase I, reduced

- Coenzyme I, reduced

- Codehydrogenase I, reduced

- Codehydrase I, reduced

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- Coenzyme I, reduced

- NAD-reduced

- dihydrodiphosphopyridine nucleotide

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- nadh hydride

- Codehydrogenase I, reduced

- bmse000054

- C00004

- NADH

- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)

- CHEBI:16908

- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)

- D0B8SV

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- SCHEMBL8187

- CHEMBL1234616

- nicotinamide adenine dinucleotide (reduced)

- NADH [WHO-DD]

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- 4J24DQ0916

- dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DB00157

- Dihydrocozymase

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DPNH

- UNII-4J24DQ0916

- 606-68-8

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- NADH2

- Nicotinaminde-Adenine-Dinucleotide

- Q26987453

- Reduced Nicotinamide Adenine Dinucleotide

- beta-NADH

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- diphosphopyridine nucleotide reduced

- C21H29N7O14P2

- Nicotinamide adenine dinucleotide, reduced form

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)

- b-NADH

- Dihydronicotinamide mononucleotide

- Nicotinamide-adenine dinucleotide, reduced

- C21-H29-N7-O14-P2.2Na

- C21-H29-N7-O14-P2

- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid

- EINECS 200-393-0

- b-dpnh

- coenzyme-I

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}

- cent-dpnh

- Codehydrase I, reduced

- Reduced codehydrogenase I

- Nicotinamide - adenine dinucleotide, reduced

- beta-DPNH

- BOPGDPNILDQYTO-NNYOXOHSSA-N

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide

- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- EN300-19742425

- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- 58-68-4

- NADH+H+

- NAD REDUCED FORM [MI]

- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid

- Dihydrocodehydrogenase I

- Cozymase I, reduced

- DTXSID30889320

- GTPL4487

- NAD reduced form

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- ENADA

- Diphosphopyridine nucleotide,reduced form

- Reduced diphosphopyridine nucleotide

- C21H29N7O14P2.2Na

- Reduced nicotinamide adenine diphosphate

- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- N 8129

- Nicotinamide adenine dinucleotide (reduced form)

- Reduced nicotinamide-adenine dinucleotide (NADH)

- β-DPNH

- β-NADH

- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid

- NADH dianion

- BRD-A84188517-304-01-1

- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- HY-113355

- CS-0062281

-

- MDL: MFCD00171241

- 인치: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- InChIKey: BOPGDPNILDQYTO-NNYOXOHSSA-N

- 미소: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

계산된 속성

- 정밀분자량: 665.12477262g/mol

- 동위원소 질량: 665.12477262g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 8

- 수소 결합 수용체 수량: 19

- 중원자 수량: 44

- 회전 가능한 화학 키 수량: 11

- 복잡도: 1230

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 8

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -5.7

- 토폴로지 분자 극성 표면적: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19742425-0.05g |

[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |

58-68-4 | 95.0% | 0.05g |

$2755.0 | 2024-12-02 |

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 합성 방법

합성회로 1

반응 조건

1.1S:H2O, 16 h, 50°C

참조

합성회로 2

반응 조건

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

참조

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

합성회로 3

합성회로 4

합성회로 5

합성회로 6

반응 조건

1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt

참조

- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

합성회로 7

반응 조건

1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

참조

- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features, Chemistry - A European Journal, 2019, 25(17), 4379-4389

합성회로 8

반응 조건

1.116 h, 95°C

참조

- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

합성회로 9

합성회로 10

반응 조건

1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5

참조

- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues, Angewandte Chemie, 2018, 57(42), 13825-13828

합성회로 11

반응 조건

1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4

참조

- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

합성회로 12

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH

참조

- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate, Inorganic Chemistry, 2020, 59(20), 14944-14953

합성회로 16

반응 조건

1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10

참조

- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2, ACS Catalysis, 2021, 11(1), 283-289

합성회로 17

합성회로 18

합성회로 19

합성회로 20

합성회로 21

합성회로 22

합성회로 23

반응 조건

1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4

참조

- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles, New Journal of Chemistry, 2021, 45(35), 15748-15752

합성회로 24

합성회로 25

반응 조건

1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4

참조

- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+, Dalton Transactions, 2019, 48(35), 13143-13148

합성회로 26

반응 조건

1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25

참조

- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

합성회로 27

반응 조건

1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7

1.215 min

1.215 min

참조

- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

- Adenosine 5'-Triphosphate

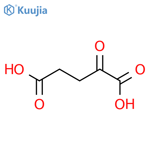

- 2-Ketoglutaric acid

- β-Nicotinamide Mononucleotide

- Sodium bicarbonate

- Glycerol

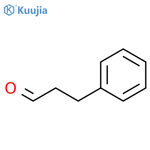

- (E)-Cinnamaldehyde

- β-NADPH-d4

- b-Nicotinamide Adenine Dinucleotide

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)

- Dihydroxyacetone (96-26-4)

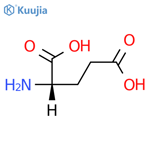

- L-Glutamic acid (56-86-0)

- 3-Phenylpropanal (104-53-0)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)

- Cyclic AMP (60-92-4)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)

- Nicotinamide (98-92-0)

- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)

- β-NADPH-d4 (53-57-6)

- Adenosine-2'-monophosphate (130-49-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 관련 문헌

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) 관련 제품

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 2613382-33-3(Benzo[b]thiophene-5-ethanamine, N,α-dimethyl-, hydrochloride (1:1))

- 2199207-76-4(2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine)

- 1805241-65-9(2-Bromo-4-(difluoromethyl)-6-methoxypyridine-3-sulfonyl chloride)

- 135505-14-5(methyl (3R)-3-hydroxy-3-(4-methoxyphenyl)propanoate)

- 956439-77-3((S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide)

- 1261890-94-1(4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol)

- 93913-20-3(1,2-Ethanediamine, 1,2-bis(3,4-dimethoxyphenyl)-, (R*,R*)-)

- 915865-96-2(6-Methoxyisoquionoline Hydrochloride)

추천 공급업체

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량